

# An In-Depth Technical Guide to 3-Hydroxyphthalic Acid

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## Compound of Interest

Compound Name: 3-Hydroxyphthalic acid

Cat. No.: B1346561

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## Abstract

This technical guide provides a comprehensive overview of **3-Hydroxyphthalic acid**, a key chemical intermediate with applications in various scientific fields. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities. Particular emphasis is placed on providing detailed experimental procedures and summarizing quantitative data for ease of reference by researchers and drug development professionals.

## Chemical Identity and Structure

**3-Hydroxyphthalic acid**, also known as 3-hydroxy-1,2-benzenedicarboxylic acid, is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with two adjacent carboxylic acid groups and a hydroxyl group at the 3-position.

Chemical Structure:

Caption: Ball-and-stick model of the **3-Hydroxyphthalic acid** molecule.

CAS Number: 601-97-8<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Hydroxyphthalic acid** is presented in the table below. This data is essential for its handling, application in experimental setups, and for computational modeling.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>6</sub> O <sub>5</sub>	[1]
Molecular Weight	182.13 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	163-165 °C	
Solubility	Soluble in polar organic solvents	
pKa	Data not readily available	
LogP	0.7886	

## Synthesis and Experimental Protocols

The synthesis of **3-Hydroxyphthalic acid** can be achieved through various methods. A common and well-documented laboratory-scale preparation involves the hydrolysis of its corresponding anhydride, 3-Hydroxyphthalic anhydride (also known as 4-hydroxyisobenzofuran-1,3-dione).

### Synthesis via Hydrolysis of 3-Hydroxyphthalic Anhydride

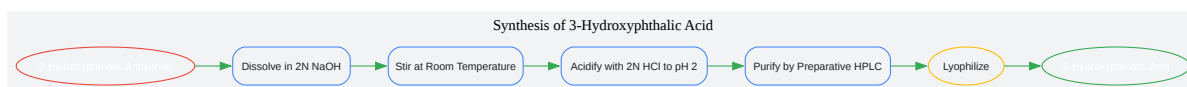
This method provides a straightforward route to **3-Hydroxyphthalic acid** from its commercially available anhydride.

Experimental Protocol:

- **Dissolution:** Dissolve 3-Hydroxyphthalic anhydride (1.0 equivalent) in a 2N aqueous solution of sodium hydroxide (NaOH).

- Hydrolysis: Stir the reaction mixture at room temperature for several hours (e.g., 15 hours) to ensure complete hydrolysis of the anhydride ring.
- Acidification: Carefully add a 2N aqueous solution of hydrochloric acid (HCl) to the reaction mixture to adjust the pH to approximately 2. This protonates the carboxylate groups, leading to the precipitation of **3-Hydroxyphthalic acid**.
- Purification: The resulting solution can be purified by preparative High-Performance Liquid Chromatography (HPLC).
- Isolation: Lyophilization of the purified fractions yields **3-Hydroxyphthalic acid** as a white amorphous solid.

Workflow Diagram:



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Caption: Workflow for the synthesis of **3-Hydroxyphthalic acid**.

## Spectroscopic Data

While a comprehensive set of spectra for **3-Hydroxyphthalic acid** is not readily available in public databases, data for its isomer, 4-Hydroxyphthalic acid, and its anhydride can provide useful reference points for characterization.

Reference Spectroscopic Data:

Spectroscopic Technique	4-Hydroxyphthalic acid (Isomer Reference)	3-Hydroxyphthalic anhydride
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , ppm)	δ 12.9 (s, 2H, COOH), 7.6-7.0 (m, 3H, Ar-H), 9.9 (s, 1H, OH)	δ 7.8-7.2 (m, 3H, Ar-H), 11.2 (s, 1H, OH)
IR (cm <sup>-1</sup> )	~3400-2500 (br, O-H, COOH), ~1700 (s, C=O), ~1600, 1500 (m, C=C)	~3200 (br, O-H), ~1840, 1770 (s, C=O anhydride), ~1600, 1500 (m, C=C)
Mass Spectrum (m/z)	Expected [M-H] <sup>-</sup> at 181.01	Expected [M-H] <sup>-</sup> at 163.01

## Biological Activity and Potential Applications in Drug Development

**3-Hydroxyphthalic acid** belongs to the class of hydroxybenzoic acids, which are known to possess a range of biological activities. Research into the specific activities of the 3-hydroxy isomer is ongoing, with much of the current literature focusing on its anhydride derivative.

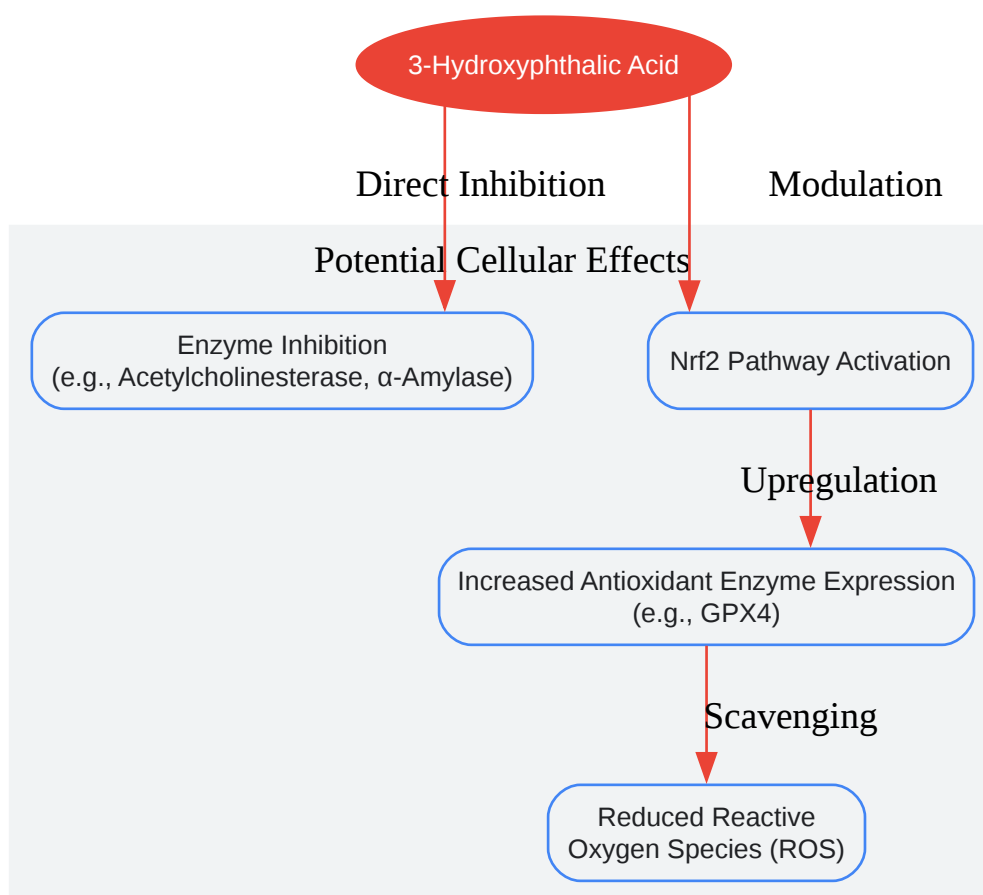
### Known Biological Activities

- **Antimicrobial and Antiviral Properties:** The anhydride of **3-Hydroxyphthalic acid** has been investigated for its role in modifying proteins to create agents with microbicidal properties, particularly against HIV.[2]
- **Enzyme Inhibition:** As a phenolic acid, **3-Hydroxyphthalic acid** and its derivatives have the potential to act as enzyme inhibitors. For instance, various hydroxybenzoic acids have been studied as inhibitors of enzymes like acetylcholinesterase and α-amylase.[3][4] The specific inhibitory profile of **3-Hydroxyphthalic acid** requires further investigation.
- **Antioxidant Activity:** Phenolic compounds are well-known for their antioxidant properties. While direct radical scavenging activity may be limited due to the absence of a catechol group, indirect antioxidant mechanisms, such as the modulation of cellular signaling pathways like the Nrf2 pathway, are plausible.[5]

### Potential Signaling Pathway Interactions

While a definitive signaling pathway directly modulated by **3-Hydroxyphthalic acid** has not been fully elucidated, based on the activities of related phenolic acids, several pathways could be of interest for future research.

Hypothesized Signaling Interaction:



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Caption: Hypothesized signaling interactions of **3-Hydroxyphthalic acid**.

## Conclusion

**3-Hydroxyphthalic acid** is a valuable chemical compound with established synthetic routes and a range of potential biological activities that warrant further investigation. Its structural similarity to other bioactive phenolic acids suggests its potential as a lead compound in drug discovery, particularly in the areas of antimicrobial, antiviral, and antioxidant therapies. This guide provides a foundational resource for researchers to build upon in their exploration of this

promising molecule. Further studies are needed to fully elucidate its mechanisms of action and to explore its therapeutic potential.

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